molecular formula C16H16BrClN2O3S B3616303 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide

2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B3616303
M. Wt: 431.7 g/mol
InChI Key: SVMJNYIJAQSQAR-UHFFFAOYSA-N
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Description

2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted aniline group, a methylsulfonyl group, and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps:

    Bromination: The starting material, aniline, is brominated using bromine or a bromine source under controlled conditions to introduce the bromo group.

    Methylsulfonylation: The brominated aniline is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylsulfonylanilino derivative.

    Acetamide Formation: The final step involves the reaction of the N-methylsulfonylanilino derivative with 4-chlorobenzyl chloride and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methylsulfonyl groups.

    Reduction: Reduction reactions can target the bromo and chlorophenyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromo and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers or other materials for enhanced properties.

Biology

    Biochemical Probes: The compound can be used to study enzyme interactions or cellular processes.

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-bromoanilino)-N-[(4-chlorophenyl)methyl]acetamide
  • 2-(N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
  • 2-(3-bromo-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

The presence of both bromo and methylsulfonyl groups in the aniline moiety, along with the chlorophenylmethyl group, makes 2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide unique. This combination of functional groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-24(22,23)20(15-4-2-3-13(17)9-15)11-16(21)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJNYIJAQSQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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